(3-Fluoro-6-methylpyridin-2-yl)boronic acid
CAS No.:
Cat. No.: VC13567897
Molecular Formula: C6H7BFNO2
Molecular Weight: 154.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7BFNO2 |
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Molecular Weight | 154.94 g/mol |
IUPAC Name | (3-fluoro-6-methylpyridin-2-yl)boronic acid |
Standard InChI | InChI=1S/C6H7BFNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3,10-11H,1H3 |
Standard InChI Key | RYYUQEYXUZYDQJ-UHFFFAOYSA-N |
SMILES | B(C1=C(C=CC(=N1)C)F)(O)O |
Canonical SMILES | B(C1=C(C=CC(=N1)C)F)(O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(3-Fluoro-6-methylpyridin-2-yl)boronic acid belongs to the class of heteroaryl boronic acids, characterized by a pyridine ring substituted with fluorine at position 3, a methyl group at position 6, and a boronic acid (-B(OH)₂) moiety at position 2. Its molecular formula is C₆H₇BFNO₂, with a molecular weight of 154.94 g/mol . The IUPAC name derives from the substituent positions: boronic acid indicates the -B(OH)₂ group, while 3-fluoro-6-methylpyridin-2-yl specifies the ring substitution pattern.
Table 1: Physicochemical Properties
The compound’s LogP (partition coefficient) is estimated at 0.7, comparable to structurally similar boronic acids like (6-fluoro-2-methylpyridin-3-yl)boronic acid (LogP 0.69) . This moderate hydrophobicity suggests balanced solubility in polar aprotic solvents, a critical feature for Suzuki-Miyaura cross-coupling reactions.
Synthesis and Manufacturing
Industrial Synthesis Pathways
Industrial production typically involves a two-step process:
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Halogenation: Introduction of fluorine at position 3 of 2,6-lutidine (2,6-dimethylpyridine) via electrophilic fluorination.
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Borylation: Lithiation of the fluorinated intermediate followed by reaction with triisopropyl borate (B(OiPr)₃), yielding the boronic acid after acidic workup .
Alternative routes employ transition-metal-catalyzed borylation. For example, palladium-catalyzed Miyaura borylation of 3-fluoro-6-methyl-2-iodopyridine with bis(pinacolato)diboron (B₂Pin₂) generates the pinacol ester intermediate, which is hydrolyzed to the boronic acid.
Table 2: Synthetic Yield Comparison
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The boronic acid group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. For instance, coupling with 4-bromotoluene in the presence of Pd(PPh₃)₄ and K₂CO₃ yields 3-fluoro-6-methyl-2-(p-tolyl)pyridine. This reactivity is critical for synthesizing biaryl structures in pharmaceuticals and agrochemicals.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Compared to (6-fluoro-2-methylpyridin-3-yl)boronic acid , the 3-fluoro-6-methyl isomer exhibits:
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Higher thermal stability due to reduced steric strain.
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Enhanced reactivity in meta-substituted coupling partners.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyridine-boronic acid hybrids.
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Polymer-Supported Reagents: Immobilizing the boronic acid on silica or resins for recyclable coupling systems.
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